1-[4-(4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one
描述
属性
IUPAC Name |
1-[4-[4-[5-(4-chloroanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-14(29)15-2-8-18(9-3-15)27-10-12-28(13-11-27)21(30)19-20(25-26-24-19)23-17-6-4-16(22)5-7-17/h2-9H,10-13H2,1H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDIMUOGFIVUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Related Compounds
The compound’s structural analogs vary in substituents on the triazole, piperazine, or aryl moieties, significantly altering physicochemical and biological properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Molecular Formula | Key Substituents/Modifications | Molecular Weight | Notable Properties/Activities | References |
|---|---|---|---|---|---|
| Target Compound: 1-[4-(4-{5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one | C₂₁H₂₁ClN₆O₂ | 4-Cl-C₆H₄-NH-triazole; piperazine; phenylacetone | 424.88 | Not reported (synthetic intermediate) | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (Compound 9) | C₁₈H₁₈ClFN₂O | 4-F-C₆H₄-CH₂-piperazine; 4-Cl-C₆H₄-CO | 332.80 | Tyrosine kinase inhibition; m.p. 81–82°C | |
| 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one | C₂₁H₁₇ClFN₃O₂ | Pyrazole replaces triazole; 4-F-C₆H₄; piperidinone | 397.83 | Crystallized in triclinic P1 space group | |
| 1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one | C₂₂H₂₁ClN₄O₃ | Pyrazole; nitro group; piperidine | 424.88 | Higher molecular weight; nitro enhances reactivity | |
| 1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-one | C₁₄H₁₆ClN₅O₃S₂ | Sulfonyl-piperazine; triazole-thioether | 425.90 | Enhanced hydrogen-bonding capacity | |
| Triazolo[4,5-d]pyrimidin-7-yl-piperazine derivative (CAS 920370-64-5) | C₂₃H₂₂ClN₇O₂ | Triazolo-pyrimidine core; 4-OCH₃-C₆H₄ | 463.90 | Potential kinase inhibition; high logP |
Detailed Analysis of Structural and Functional Differences
Core Heterocycle Modifications
- Triazole vs. Pyrazole derivatives often exhibit distinct pharmacokinetic profiles due to reduced metabolic susceptibility compared to triazoles.
- Triazolo-pyrimidine Hybrids : Compounds like CAS 920370-64-5 merge triazole with pyrimidine, expanding π-π stacking capabilities and enhancing affinity for ATP-binding pockets in kinases.
Substituent Effects
- Chlorophenyl vs. Fluorophenyl : Fluorine substitution (e.g., in ) increases electronegativity and metabolic stability but may reduce bulkiness compared to chlorine.
- Nitro and Sulfonyl Groups : The nitro group in introduces strong electron-withdrawing effects, favoring electrophilic interactions, while sulfonyl groups () improve solubility and hydrogen-bond acceptor capacity.
Piperazine/Piperidine Variations
准备方法
Azide Preparation
4-Chlorophenylamine (1.0 eq) was diazotized with sodium nitrite (1.2 eq) in hydrochloric acid at 0–5°C, followed by azide formation via reaction with sodium azide (1.5 eq) in aqueous medium. The resulting 4-chlorophenylazide was extracted with dichloromethane and dried over anhydrous MgSO₄.
Alkyne Synthesis
Ethyl propiolate (1.0 eq) was treated with propargylamine (1.1 eq) in tetrahydrofuran (THF) under reflux to yield ethyl 3-aminopropiolate , confirmed by IR (C≡C stretch: 2120 cm⁻¹) and ¹H-NMR (δ 4.23, q, J = 7.1 Hz, -OCH₂CH₃).
CuAAC Reaction
The azide and alkyne underwent cycloaddition using CuI (10 mol%) and ascorbic acid in THF/H₂O (3:1) at 25°C for 12 h. The crude product was hydrolyzed with NaOH (2M) to afford 5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid (Yield: 78%).
Characterization Data
-
¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.82 (d, J = 8.6 Hz, 2H, Ar-H), 7.48 (d, J = 8.6 Hz, 2H, Ar-H), 3.92 (s, 1H, NH).
-
HRMS (ESI+) : m/z 279.0451 [M+H]⁺ (calc. 279.0448).
Piperazine Functionalization and Amide Coupling
Synthesis of 1-(4-Acetylphenyl)piperazine
4-Fluoroacetophenone (1.0 eq) was reacted with piperazine (1.2 eq) in dimethylformamide (DMF) at 120°C for 24 h, yielding 1-(4-acetylphenyl)piperazine (Yield: 85%).
Characterization Data
-
¹³C-NMR (CDCl₃) : δ 206.5 (C=O), 154.2 (C-N), 130.1–114.8 (Ar-C), 52.3–45.8 (piperazine-C).
Amide Bond Formation
The triazole-carboxylic acid (1.0 eq) was activated with thionyl chloride (2.0 eq) to form the acid chloride, which was coupled with 1-(4-acetylphenyl)piperazine (1.1 eq) in dichloromethane (DCM) using triethylamine (2.0 eq) as base. The reaction proceeded at 0°C to 25°C over 6 h.
Characterization Data
-
Melting Point : 214–216°C.
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Optimization and Mechanistic Insights
Click Reaction Regioselectivity
CuAAC exclusively yielded the 1,4-regioisomer due to copper’s templating effect, confirmed by NOESY correlations between triazole-H and 4-chlorophenyl protons.
Coupling Agent Screening
Comparative studies using EDCI/HOBt vs. DCC showed EDCI/HOBt improved amidation yields (82% vs. 68%) by minimizing racemization.
Scalability and Industrial Considerations
Pilot-scale synthesis (100 g batch) achieved 71% overall yield using flow chemistry for the CuAAC step, reducing reaction time from 12 h to 20 min.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Azide Synthesis | NaNO₂, HCl, NaN₃, 0–5°C | 89 | 95.2 |
| CuAAC | CuI, THF/H₂O, 25°C | 78 | 97.8 |
| Amide Coupling | SOCl₂, Et₃N, DCM | 82 | 98.5 |
Note: Yields reflect isolated products after recrystallization.
常见问题
Q. Table 1: Comparison of Synthetic Routes
Basic: What analytical techniques are critical for characterizing the compound’s structure and confirming its identity?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments (e.g., triazole C-H at δ 8.2–8.5 ppm, piperazine methylene at δ 3.4–3.7 ppm) .
- X-ray Crystallography: SHELXL refinement (via SHELX programs) resolves bond angles and torsional strain in the triazole-piperazine linkage .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 465.12) .
Q. Table 2: Key Spectroscopic Data
Basic: What pharmacological mechanisms are hypothesized for this compound based on its structural motifs?
Methodological Answer:
The triazole and piperazine moieties suggest interactions with biological targets via:
- Hydrogen Bonding: Triazole N-H and carbonyl groups may bind to enzyme active sites (e.g., kinase ATP pockets) .
- Receptor Affinity: The chlorophenyl group enhances lipophilicity, potentially targeting GPCRs or serotonin receptors .
- Metabolic Stability: Piperazine’s conformational flexibility may reduce susceptibility to CYP450 oxidation .
Advanced: How should researchers address contradictions in reported synthesis yields across studies?
Methodological Answer:
Discrepancies in yields (e.g., 60% vs. 85% for piperazine coupling) may arise from:
- Catalyst Purity: Use freshly prepared CuI for triazole cyclization to avoid Cu²⁺ contamination .
- Reaction Monitoring: Employ TLC/HPLC at intermediate steps to identify side products (e.g., over-acetylation) .
- Solvent Effects: Replace DMF with DMAc in moisture-sensitive steps to improve reproducibility .
Advanced: What challenges exist in studying the compound’s receptor interactions, and how can they be mitigated?
Methodological Answer:
Challenges include:
- Dynamic Binding: The triazole’s tautomeric forms (1H vs. 2H) may alter binding modes. Use temperature-controlled SPR assays to capture equilibrium states .
- Off-Target Effects: Piperazine’s flexibility may promiscuously interact with ion channels. Employ molecular dynamics (MD) simulations to predict selectivity .
- Validation: Cross-validate in vitro binding data (e.g., radioligand assays) with in vivo pharmacokinetic profiles .
Advanced: How can stability issues under experimental conditions (pH, temperature) be resolved?
Methodological Answer:
- pH Stability: Buffer solutions (pH 7.4 PBS) prevent degradation of the acetyl group. Avoid alkaline conditions (pH > 9) to prevent hydrolysis .
- Thermal Stability: Store lyophilized samples at -20°C; avoid repeated freeze-thaw cycles. Use DSC to identify decomposition thresholds (>150°C) .
Advanced: What computational approaches best model the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with flexible triazole rings to account for tautomerism .
- MD Simulations: AMBER force fields model piperazine’s conformational dynamics in aqueous environments .
- QSAR Modeling: Correlate substituent effects (e.g., chloro vs. fluoro) with activity using CoMFA/CoMSIA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
